

An In-depth Technical Guide to the Reactivity of Bis-PEG9-acid

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Compound of Interest

Compound Name: *Bis-PEG9-acid*

Cat. No.: *B606186*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Bis-PEG9-acid**, a homobifunctional crosslinker, detailing its chemical properties, core reactivity, and applications in bioconjugation. It includes quantitative data, detailed experimental protocols, and workflow visualizations to support its use in research and drug development.

Introduction to Bis-PEG9-acid

Bis-PEG9-acid is a polyethylene glycol (PEG) derivative that features a chain of nine ethylene glycol units terminated at both ends by a carboxylic acid group.[1][2] This structure makes it a homobifunctional linker, meaning it has two identical reactive groups. The central PEG chain is a key feature, imparting hydrophilicity and flexibility to the molecule.[3] This increased water solubility is highly advantageous when working with hydrophobic drugs or proteins, helping to prevent aggregation.[3][4]

In the field of drug development, particularly for antibody-drug conjugates (ADCs) and PROTACs, PEG linkers like **Bis-PEG9-acid** are crucial. They serve as flexible spacers that connect biomolecules (like antibodies) to payloads (like cytotoxic drugs). The inclusion of the PEG spacer can improve the pharmacokinetic properties of the resulting conjugate by increasing its hydrodynamic size, which reduces renal clearance and can lead to a longer plasma half-life. Furthermore, the PEG chain can shield the conjugate from enzymatic degradation and reduce its immunogenicity.

Table 1: Physicochemical Properties of **Bis-PEG9-acid**

Property	Value	Reference
IUPAC Name	4,7,10,13,16,19,22,25,28-nonaohentriacontanedioic acid	
CAS Number	1268488-70-5	
Molecular Formula	C22H42O13	
Molecular Weight	514.57 g/mol	
Purity	Typically >95%	
Appearance	Varies (often a solid or viscous liquid)	

| Storage | -20°C for long-term storage | |

Core Reactivity: The Carboxylic Acid Group

The reactive centers of **Bis-PEG9-acid** are its terminal carboxylic acid (-COOH) groups. Direct reaction between a carboxylic acid and a primary amine to form an amide bond is generally inefficient under physiological conditions because the amine, being basic, will deprotonate the acid to form an unreactive carboxylate salt.

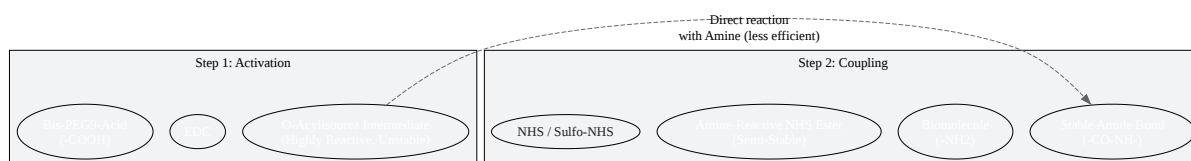
To overcome this, the carboxylic acid must first be "activated" to a more electrophilic form. The most common and effective method for this in bioconjugation is through the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The process occurs in two main steps:

- **Activation:** EDC reacts with the carboxylic acid group on the PEG linker to form a highly reactive but unstable O-acylisourea intermediate.

- **NHS Ester Formation & Amine Coupling:** This unstable intermediate can then react in one of two ways. It can either react directly with a primary amine ($-NH_2$) on the target molecule (e.g., the side chain of a lysine residue on a protein) to form a stable amide bond. Alternatively, to improve reaction efficiency and stability, N-hydroxysuccinimide (NHS) is added. The NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This NHS ester is then much more resistant to hydrolysis in aqueous solutions and can efficiently react with a primary amine to form the desired amide bond.

The resulting amide bond is highly stable under physiological conditions.



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Quantitative Data on Reactivity

The efficiency of the conjugation reaction is influenced by several factors, including pH, reagent concentrations, and reaction time. While specific kinetic data for **Bis-PEG9-acid** is not readily available in literature, the general principles of EDC/NHS chemistry are well-documented.

Table 2: Key Parameters for **Bis-PEG9-acid** Conjugation

Parameter	Optimal Range/Value	Rationale & Notes	Reference(s)
Activation pH	4.5 - 7.2	EDC-mediated activation of carboxyl groups is most efficient in acidic to neutral conditions.	
Conjugation pH	7.2 - 8.5	The reaction of NHS esters with primary amines is favored at slightly basic pH to ensure the amine is deprotonated and nucleophilic.	
EDC:NHS Molar Ratio	1:1 to 1:1.2	A slight excess of NHS can help drive the formation of the more stable NHS-ester intermediate. Ratios can be optimized for specific applications.	
Linker:Biomolecule Ratio	10- to 50-fold molar excess	A significant excess of the activated linker is typically used to drive the reaction towards the desired conjugate and achieve a higher degree of labeling.	
NHS Ester Stability	Half-life: 10 min - 1 hr	The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH. A two-	

Parameter	Optimal Range/Value	Rationale & Notes	Reference(s)
		step protocol risks loss of the intermediate.	
Amide Yield	~70%	Amidation of NHS-esters with model amines can yield approximately 70% amides. Actual yields depend heavily on the specific biomolecule and reaction conditions.	

| Conjugation Time | 1 - 3 hours | Reaction times vary based on reagent concentrations. Higher EDC concentrations (e.g., 50-100 mM) may complete conjugation in under 20 minutes, but risk side reactions. | |

Experimental Protocols

The following is a generalized two-step protocol for conjugating **Bis-PEG9-acid** to a protein containing primary amines (e.g., lysine residues). Note: This protocol should be optimized for each specific application.

Materials:

- **Bis-PEG9-acid**
- Protein to be conjugated (in an amine-free buffer, e.g., PBS or MES)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
- Desalting columns (e.g., Zeba™ Spin Desalting Columns) for buffer exchange and purification.
- Analytical equipment for characterization (e.g., SDS-PAGE, SEC-HPLC).

Protocol:

Step A: Activation of **Bis-PEG9-acid**

- Reagent Preparation: Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use. Do not store these solutions.
- Dissolve Linker: Dissolve **Bis-PEG9-acid** in the Activation Buffer.
- Activation Reaction: Add a molar excess of EDC and Sulfo-NHS (e.g., 1.2 equivalents of each per carboxyl group on the PEG linker) to the **Bis-PEG9-acid** solution.
- Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.

Step B: Conjugation to Protein

- Buffer Exchange (Optional): If the protein is not already in the Coupling Buffer, perform a buffer exchange using a desalting column.
- Conjugation: Immediately add the activated **Bis-PEG9-acid** solution (from Step A) to the protein solution. The molar ratio of linker to protein should be optimized but often starts in the range of 20:1 to 50:1.
- Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will hydrolyze any unreacted Sulfo-NHS esters. Incubate for an additional 15-30

minutes.

- Purification: Remove excess linker and reaction byproducts by size-exclusion chromatography (SEC) or dialysis. The PEGylated protein conjugate will have a larger hydrodynamic radius and elute earlier from an SEC column than the unconjugated protein.
- Characterization: Analyze the purified conjugate using SDS-PAGE (which will show a molecular weight shift), UV-Vis spectroscopy, and SEC-HPLC to confirm conjugation and assess purity.

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Applications and Considerations

Bis-PEG9-acid is a homobifunctional linker, meaning it can be used to crosslink two amine-containing molecules. However, its primary utility is as a hydrophilic spacer element in the synthesis of more complex heterobifunctional linkers used in ADCs and other targeted therapeutics. For example, one acid group can be conjugated to an amine-containing drug payload, and the other acid group can be converted to a different functionality (e.g., a maleimide or alkyne) to react with a different site on an antibody (e.g., a thiol or azide).

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construct.
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Key considerations for researchers:

- Purity of Reagents: Use high-purity **Bis-PEG9-acid** and freshly prepared, high-quality coupling reagents to avoid side reactions.
- Hydrolysis: The activated NHS-ester intermediate is susceptible to hydrolysis. Perform the conjugation step immediately after activation and control the pH carefully.
- Optimization: The optimal molar ratios of linker-to-biomolecule and the reaction conditions (pH, time, temperature) must be determined empirically for each specific system to balance conjugation efficiency with the preservation of the biomolecule's activity.
- Characterization: Thorough characterization of the final conjugate is critical to determine the degree of labeling, purity, and stability.

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